molecular formula C7H5N7 B066770 6-(1H-1,2,4-Triazol-1-yl)-7H-purine CAS No. 165546-19-0

6-(1H-1,2,4-Triazol-1-yl)-7H-purine

Cat. No.: B066770
CAS No.: 165546-19-0
M. Wt: 187.16 g/mol
InChI Key: CDRFYYRVYMLDLE-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)-7H-purine is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This purine-triazole hybrid compound is structurally engineered to function as a versatile ATP-mimetic core. Its primary research value lies in its ability to be derivatized and optimized to achieve high affinity and selectivity for a range of protein kinases involved in critical cellular signaling pathways. Researchers utilize this compound as a key intermediate for synthesizing novel small molecules targeting oncology and inflammatory diseases, where dysregulated kinase activity is a known driver of pathology. Its mechanism of action, when incorporated into larger inhibitor structures, typically involves competitive binding at the ATP-binding pocket of the target kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and inflammation. The 1,2,4-triazole moiety introduces specific hydrogen bonding capabilities and influences the molecule's electronic properties and metabolic stability, making it a crucial element for structure-activity relationship (SAR) studies. This product is intended for use in biochemical assays, high-throughput screening, and as a building block in synthetic organic chemistry programs aimed at developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N7/c1-8-4-14(13-1)7-5-6(10-2-9-5)11-3-12-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFYYRVYMLDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435608
Record name 6-(1H-1,2,4-Triazol-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165546-19-0
Record name 6-(1H-1,2,4-Triazol-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 1h 1,2,4 Triazol 1 Yl 7h Purine and Its Analogues

Established Synthetic Pathways for Purine-Triazole Hybrids

The construction of the purine-triazole framework is primarily achieved through three robust and versatile chemical transformations: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as a highly efficient method for forging the 1,2,3-triazole ring. jetir.orgnih.gov This reaction is characterized by its high yields, stereospecificity, and tolerance of a wide array of functional groups, making it a favored strategy in medicinal chemistry. jetir.orgbeilstein-journals.org The CuAAC reaction proceeds at an accelerated rate, often 107 to 108 times faster than the uncatalyzed version, and can be conducted under mild, aqueous conditions across a broad pH range (4 to 12). jetir.orgbeilstein-journals.org

The general mechanism involves the reaction of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. beilstein-journals.org This process exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, a significant advantage over thermal cycloadditions that produce a mixture of regioisomers. nih.gov The versatility of this method allows for the synthesis of diverse purine-triazole hybrids by varying the alkyne and azide starting materials. For instance, the reaction can be employed to create complex molecules by linking different building blocks containing azide and alkyne functionalities. jetir.orgresearchgate.net

A notable application involves the synthesis of 6-selanyl-2-triazolylpurine derivatives, where a key step is the CuAAC reaction of a purine (B94841) azide with various alkynes. nih.govacs.org

Table 1: Key Features of CuAAC Reactions

FeatureDescription
Catalyst Typically Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) beilstein-journals.org
Reactants Terminal alkynes and organic azides nih.gov
Product 1,4-disubstituted 1,2,3-triazoles nih.gov
Reaction Conditions Mild, often at room temperature, and compatible with aqueous solutions jetir.orgbeilstein-journals.org
Advantages High yield, high regioselectivity, wide functional group tolerance jetir.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is another fundamental strategy for synthesizing purine-triazole hybrids. This reaction typically involves the displacement of a leaving group, such as a halogen, from the purine ring by a nucleophile, in this case, the 1,2,4-triazole (B32235) anion. The reactivity of the purine core towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgpressbooks.pub

In the context of 6-(1H-1,2,4-triazol-1-yl)-7H-purine synthesis, a common precursor is 6-chloropurine (B14466). The chlorine atom at the C6 position serves as a good leaving group, facilitating its substitution by the incoming triazole nucleophile. This reaction is often catalyzed by acid. nih.gov The efficiency of the SNAr reaction can be influenced by the substituents on the purine ring. For example, the presence of a selanyl (B1231334) group at the C6 position of a purine can make it a better leaving group than a chloro substituent at the C2 position. nih.govacs.org

This methodology has also been successfully applied in the synthesis of combinatorial libraries of 2,6,8-trisubstituted purines, highlighting its utility in generating diverse compound collections for biological screening. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex purine-triazole architectures. nih.govacs.orgrsc.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

The Suzuki-Miyaura coupling, for instance, has been employed in the synthesis of phosphino-triazole ligands, which themselves are valuable in palladium-catalyzed reactions. nih.govbham.ac.ukbirmingham.ac.uk This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. In the context of purine synthesis, this could involve coupling a purine halide with a triazole-containing boronic acid or vice versa.

The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This can be a key step in preparing alkyne-functionalized purines, which can then be used in subsequent CuAAC reactions to introduce the triazole moiety. gu.se The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions and often requires careful optimization. researchgate.net

Targeted Derivatization and Functionalization Strategies

Beyond the primary construction of the purine-triazole scaffold, specific derivatization and functionalization strategies are employed to access a wider range of analogs with tailored properties.

Regioselective Functionalization at Purine C6 and N9 Positions

The purine ring possesses multiple sites for functionalization, and achieving regioselectivity is a key challenge and an area of active research. rsc.orgresearchgate.net The C6 and N9 positions are particularly important for modifying the biological activity of purine derivatives.

Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. acs.org However, specific methods have been developed to achieve regioselective N7-tert-alkylation of 6-substituted purines using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl₄. acs.org The nature of the substituent at the C6 position plays a significant role in directing the regioselectivity of these reactions. acs.orgnih.gov

Functionalization at the C6 position is commonly achieved through nucleophilic aromatic substitution of 6-halopurines. nih.gov This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and thio groups. More advanced methods, such as photoredox/nickel dual catalysis, have enabled the direct C6-alkylation of purine nucleosides, expanding the scope of accessible analogs. nih.gov Recent developments have also demonstrated the highly regioselective C6-H hydroxyalkylation of purines via α-C(sp³)–H functionalization of alcohols, avoiding the need for pre-functionalized purines. researchgate.net

Synthesis of 6-Selanyl-2-Triazolylpurine Derivatives

The introduction of a selenium atom into the purine scaffold has led to the development of 6-selanyl-2-triazolylpurine derivatives with interesting biological potential. nih.govacs.org Two primary synthetic pathways have been explored for these compounds.

The first approach involves the initial synthesis of 2-chloro-6-selanylpurine derivatives. This is followed by a nucleophilic aromatic substitution with sodium azide to introduce the azide functionality, which then undergoes a CuAAC reaction with various alkynes to form the triazole ring. nih.govacs.org However, a challenge with this method is that the selanyl group at the C6 position can be a better leaving group than the chloro group at the C2 position in subsequent SNAr reactions. nih.govacs.org

A more successful and direct method involves starting with 2,6-bistriazolylpurine derivatives. These are synthesized from 2,6-dichloropurines via substitution with azide followed by a CuAAC reaction. The key step is then a C6-selective SNAr reaction where the 1,2,3-triazolyl ring at the C6 position acts as an effective leaving group and is displaced by selenols or diselenides in the presence of a reducing agent. This approach has yielded a series of 6-selanyl-2-triazolylpurine derivatives in good yields. nih.govacs.org

Table 2: Comparison of Synthetic Routes to 6-Selanyl-2-Triazolylpurine Derivatives

RouteStarting MaterialKey StepsAdvantagesDisadvantages
Route 1 2,6-Dichloropurine1. Selenation at C62. Azidation at C23. CuAACEstablished stepsPotential for competing substitution at C6
Route 2 2,6-Dichloropurine1. Diazidation2. CuAAC at both positions3. Selective SNAr at C6 with selenolHigh C6 selectivity, good yieldsRequires synthesis of bistriazolyl intermediate

Preparation of Modified Nucleosides Incorporating Triazole Moieties

The incorporation of triazole moieties into nucleosides is a significant strategy in medicinal chemistry, often accomplished through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". nih.govnih.gov This method provides a powerful tool for linking nucleoside units or attaching triazole rings to a sugar backbone. nih.govresearchgate.net

A primary route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov For instance, dinucleosides where two thymidine (B127349) units are linked by a 1,2,3-triazole have been synthesized in high yields by reacting 3'-azido-3'-deoxythymidine (AZT) with 3'-O-propargylthymidine. nih.gov This approach is versatile and has been used to create a variety of nucleoside dimers and branched nucleosides. nih.gov The reaction of ω-alkyne substituted pyrimidines or quinazolinones with azido-β-D-ribofuranoside derivatives is another example of the CuAAC reaction being used to generate 1,2,3-triazolyl nucleoside analogues. nih.gov

Beyond the prevalent 1,2,3-triazole linkage formed via CuAAC, the synthesis of nucleosides containing the 1,2,4-triazole heterocycle, as seen in the broad-spectrum antiviral drug Ribavirin, is also of great interest. researchgate.netnih.gov The development of synthetic methods for these analogues is crucial for discovering new therapeutic agents. nih.gov The synthesis of these modified nucleosides often involves the reaction of a heterocyclic base with a protected sugar, followed by deprotection. Challenges can arise, such as the low yield of certain disubstituted 1,2,4-triazol-3-thiones due to the steric hindrance from bulky substituents affecting the selectivity of enzymatic glycosylation. mdpi.com

Advanced Synthetic Techniques and Reaction Optimization

To improve the synthesis of purine-triazole compounds, researchers have turned to advanced techniques that offer greater efficiency, selectivity, and yield. These include microwave-assisted synthesis, enzymatic catalysis, and rigorous optimization of reaction conditions.

Microwave-Assisted Synthesis of Purine-Triazole Hybrids

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including purine-triazole hybrids. nih.govnih.gov This method significantly reduces reaction times compared to conventional heating, often leading to improved yields and cleaner reaction profiles. nih.govscipublications.com

For example, a new class of purine thioglycoside analogues was prepared using microwave irradiation as a key step. nih.gov The protocol involved the condensation of 5-amino-1H-pyrazoles with ketene (B1206846) dithiolate salts under microwave conditions to form pyrazolo[1,5-a]pyrimidine (B1248293) intermediates, which were then coupled with halo sugars. nih.gov Similarly, various 1,2,4-triazole derivatives have been synthesized efficiently under microwave irradiation. One method achieved the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole in just 8-9 minutes, a stark contrast to the 10 hours required by traditional reflux methods. nih.gov Another protocol reported the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles in a single minute with an 85% yield. nih.gov

Microwave assistance has also been applied to the synthesis of purine nucleosides, where it facilitates the linkage of purine bases like 6-chloropurine to various sugar moieties. rsc.org The CuAAC reaction to form triazole-linked nucleosides has also been optimized using microwave heating, which, in some cases, reduces reaction times drastically. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Derivatives
ProductMethodReaction TimeYieldReference
3,5-dibenzyl-4-amino-1,2,4-triazoleMicrowave8–9 minutesNot specified nih.gov
3,5-dibenzyl-4-amino-1,2,4-triazoleConventional10 hoursNot specified nih.gov
1,3,5-trisubstituted-1,2,4-triazolesMicrowave1 minute85% nih.gov
1,3,5-trisubstituted-1,2,4-triazolesConventional> 4 hoursNot specified nih.gov
Thioether 1,2,4-triazole derivativesMicrowave15 minutes81% nih.gov

Enzymatic Synthesis Approaches for Specific Nucleoside Analogues

A common strategy is transglycosylation, where an enzyme transfers a sugar moiety from a donor nucleoside to a different heterocyclic base. researchgate.networktribe.com Recombinant E. coli purine nucleoside phosphorylase (PNP) has been effectively used to synthesize nucleosides of 1,2,4-triazole-3-thione derivatives. nih.gov In these reactions, the enzyme facilitates the transfer of a ribose or deoxyribose group from uridine (B1682114) or 2'-deoxyuridine, respectively, to the triazole base. mdpi.comnih.gov

Cascade syntheses, involving multiple enzymes in a one-pot reaction, have also been developed to produce modified nucleosides from simple starting materials like D-pentoses. researchgate.net These enzymatic cascades have been used to synthesize nucleosides of bases such as 2-chloroadenine (B193299) and allopurinol (B61711) with high efficiency. researchgate.net The substrate specificity of these enzymes is a critical factor; for instance, the efficiency of nucleoside synthesis by E. coli PNP can vary significantly depending on the sugar (e.g., ribose, arabinose, xylose) and the substituents on the heterocyclic base. researchgate.netnih.gov

Table 2: Examples of Enzymatic Synthesis of Nucleoside Analogues
Enzyme SystemReaction TypeSubstratesProductYieldReference
E. coli UP & E. coli PNPTransglycosylation3-phenacylthio-5-phenyl-1,2,4-triazole, UridineRiboside of 3-phenacylthio-5-phenyl-1,2,4-triazole20% mdpi.com
E. coli PNPTransglycosylation3-phenacylthio-1,2,4-triazole derivativesRiboside and Deoxyriboside analoguesGood yields nih.gov
Mesophilic enzyme cascadeCascade SynthesisD-Ribose, 2-Chloroadenine2-Chloroadenine riboside92% (in 30 min) researchgate.net
Thermophilic enzyme cascadeCascade SynthesisD-Ribose, 2-Chloroadenine2-Chloroadenine riboside76% (in 30 min) researchgate.net

Development and Optimization of Reaction Conditions for Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compounds. For the synthesis of this compound and its analogues, this involves fine-tuning catalysts, solvents, temperature, and reaction times.

A key strategy for enhancing yield is the pre-activation of the C6 position of the purine ring with a suitable leaving group, such as a chlorine or bromine atom. This increases the electrophilicity of the C6 carbon, facilitating nucleophilic aromatic substitution by the 1,2,4-triazole.

In "click chemistry" approaches, the choice of copper catalyst and ligands is crucial. While initial methods used copper(I) salts, later developments introduced in-situ reduction of more stable copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.govnih.gov The reaction conditions for these cycloadditions have been extensively studied, with factors like temperature influencing the yield; for some bis(1,2,3-triazole) syntheses, yields increased as the temperature was lowered from 70°C to 0°C. frontiersin.org

The development of one-pot, multicomponent reactions (MCRs) represents a significant advance in synthetic efficiency. researchgate.netresearchgate.net MCRs allow for the construction of complex molecules from simple starting materials in a single step, which is economically and environmentally advantageous. researchgate.net For instance, a four-component one-pot synthesis was employed as the first step in creating 1H-1,2,3-triazole tethered pyrazolo[5,1-b]quinazoline hybrids. researchgate.net In other cases, challenges in synthesis, such as the instability of certain functional groups under cyclization conditions, have necessitated the development of alternative synthetic routes or the use of protective groups. nih.gov

Purification and Isolation Protocols for Synthetic Intermediates and Target Compounds

The purification and isolation of synthetic intermediates and the final target compounds are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. A variety of chromatographic and non-chromatographic techniques are employed.

Column chromatography is the most frequently cited method for the purification of purine-triazole derivatives. nih.gov Both normal-phase (typically silica (B1680970) gel) and reversed-phase (such as C18-modified silica) chromatography are used. mdpi.comnih.gov Eluent systems are chosen based on the polarity of the target compound; common choices include gradients of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane. nih.gov Automated flash column chromatography is also used to improve the efficiency of separation. gu.se

High-Performance Liquid Chromatography (HPLC) is often used for the final purification of nucleoside analogues, especially those synthesized enzymatically, providing high purity products. mdpi.comnih.gov

Recrystallization is a powerful technique for purifying solid compounds. After synthesis, the crude product can be dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out. For example, 3-phenacylthio-5-phenyl-1,2,4-triazole was recrystallized from ethanol (B145695) to yield pure white crystals. mdpi.com

Extraction techniques, such as liquid-liquid extraction, are used to separate the product from the reaction mixture based on its solubility. For instance, after an amidation reaction, the mixture may be diluted with water and extracted with an organic solvent like dichloromethane (DCM). nih.gov This is often followed by washing the organic layer with brine, drying over an anhydrous salt like Na₂SO₄, and evaporating the solvent. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 6 1h 1,2,4 Triazol 1 Yl 7h Purine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for elucidating the intricate structures of purine-triazole hybrids. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, chemists can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 6-(1H-1,2,4-triazol-1-yl)-7H-purine derivatives, the aromatic region of the spectrum is particularly informative. The protons on the purine (B94841) and triazole rings resonate at characteristic chemical shifts (δ), typically observed in a downfield region due to the deshielding effects of the heterocyclic systems.

In general, the protons of the 1,2,4-triazole (B32235) ring can be expected to appear as singlets in the range of δ 7.5–9.3 ppm. nih.govurfu.ru The specific positions of the H-3 and H-5 protons of the triazole are influenced by the electronic environment and substitution on the purine core. The purine ring protons, H-2 and H-8, are also observed as distinct singlets, typically in the range of δ 8.0–8.8 ppm. The NH proton of the purine ring often appears as a broad singlet at a very downfield chemical shift, sometimes as high as δ 12.8-13.9 ppm, and its signal may be broadened or absent due to chemical exchange. nih.govncl.res.in

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Purine-Triazole Scaffolds in DMSO-d₆

ProtonTypical Chemical Shift Range (ppm)Multiplicity
Purine H-28.6 - 8.8s (singlet)
Purine H-88.3 - 8.7s (singlet)
Triazole H-3'8.2 - 9.6s (singlet)
Triazole H-5'7.5 - 8.5s (singlet)
Purine N-H12.8 - 13.9br s (broad singlet)

Note: Specific shifts can vary based on substitution and solvent.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The carbon atoms in the aromatic purine and triazole rings appear at characteristic downfield shifts. The carbons of the 1,2,4-triazole ring (C-3 and C-5) are typically found in the δ 140–161 ppm range. urfu.ru The purine carbons exhibit distinct resonances; for instance, in related purine derivatives, signals can be allocated to the amide carbonyl carbon and other purine carbons between δ 152-168 ppm. nih.gov The precise chemical shifts are sensitive to the substituents on both heterocyclic rings.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Purine-Triazole Scaffolds in DMSO-d₆

CarbonTypical Chemical Shift Range (ppm)
Purine C-2152.0 - 156.0
Purine C-4148.0 - 150.0
Purine C-5118.0 - 123.0
Purine C-6155.0 - 161.0
Purine C-8140.0 - 145.0
Triazole C-3'145.0 - 157.0
Triazole C-5'140.0 - 161.0

Note: Specific shifts can vary based on substitution and solvent.

While 1D NMR provides fundamental data, complex structures often require 2D NMR experiments for unambiguous signal assignment. These techniques reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. While less useful for the isolated protons on the purine and triazole rings, it is critical for assigning protons within any alkyl or substituted side chains attached to the core structure. ncl.res.in

HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows for the connection of different fragments of the molecule, for instance, by observing a correlation from a purine proton (e.g., H-8) to a triazole carbon, or vice-versa. It is also instrumental in confirming the point of attachment between the purine and triazole rings and assigning quaternary (non-protonated) carbons. u-szeged.hunih.gov For purine-triazole systems, HMBC experiments are essential for assigning the nitrogen chemical shifts as well. rsc.org

Given the nitrogen-rich nature of the this compound scaffold, ¹⁵N NMR spectroscopy provides invaluable and direct information about the electronic structure of the heterocyclic rings. mdpi.com Due to the low natural abundance and sensitivity of the ¹⁵N isotope, these spectra are often acquired using indirect 2D methods like ¹H-¹⁵N HMBC, which correlates protons to nitrogens over multiple bonds. u-szeged.hursc.org

The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment (e.g., pyridine-like vs. pyrrole-like) and to structural changes like tautomerism and regioisomerism. researchgate.net For example, studies on substituted purines have shown that the N-7 nitrogen atom is consistently more shielded (appears at a lower ppm value) than the N-9 atom in related isomers. u-szeged.hu The ¹⁵N chemical shifts for the triazole ring are also distinct, allowing for unambiguous characterization of the isomeric form. rsc.org The combination of ¹⁵N NMR data with quantum-chemical calculations can definitively establish the structure and orientation of the principal components of the chemical shift tensors. u-szeged.huresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight and elemental formula of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, the expected molecular formula is C₇H₅N₇. HRMS analysis would confirm this by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the calculated exact mass. For instance, in the characterization of related purine-triazole derivatives, HRMS data has been used to confirm product formation by comparing the calculated and found m/z values, which were in close agreement. nih.govresearchgate.net

Table 3: HRMS Data for the Parent Compound this compound

ParameterValue
Molecular FormulaC₇H₅N₇
Molecular Weight187.16 g/mol
Calculated Exact Mass [M+H]⁺188.0682
Observed Mass [M+H]⁺Within 5 ppm of calculated mass

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation pathways of heterocyclic compounds like purine-linked triazole derivatives. nih.govrsc.org In positive ion mode, the technique typically generates a protonated molecular ion, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. nih.gov

For this compound, the ESI-MS spectrum would be expected to show a prominent ion corresponding to its protonated form. The fragmentation of this parent ion under collision-induced dissociation conditions would likely proceed through cleavage of the bond connecting the purine and triazole rings, a common fragmentation pathway for such linked heterocyclic systems. researchgate.net Further fragmentation can occur within the individual purine and triazole ring systems. Studies on similar 1,2,4-triazole derivatives show that the fragmentation patterns are useful for confirming the structure of new compounds. researchgate.netnuph.edu.ua High-resolution mass spectrometry (HRMS) analysis of related purine-linked 1,2,3-triazole derivatives has been used to confirm product formation by comparing the calculated m/z value with the observed value for the [M+H]⁺ ion. nih.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure m/z (Monoisotopic) Description
[M+H]⁺C₉H₈N₇⁺214.08Protonated molecular ion
[M+H-N₂]⁺C₉H₈N₅⁺186.08Loss of a neutral nitrogen molecule from the triazole ring
[Purine-H]⁺C₅H₅N₄⁺121.05Cleavage of the C-N bond between the rings, with the charge retained by the purine moiety
[Triazole-H]⁺C₂H₃N₃⁺69.03Cleavage of the C-N bond between the rings, with the charge retained by the triazole moiety

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. acs.org By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For this compound, the IR spectrum provides signatures for the purine and triazole rings, as well as the N-H and C-H bonds.

Research on purine-linked triazole derivatives reveals characteristic absorption bands. nih.gov The N-H stretching vibrations typically appear as a broad band in the region of 3356–3348 cm⁻¹. nih.gov Aromatic C-H (sp²) stretching vibrations are expected in the 3020–3090 cm⁻¹ range. nih.gov The C=N stretching vibrations within the heterocyclic rings are generally observed between 1485 cm⁻¹ and 1420 cm⁻¹, while C-N stretching is confirmed in the 1380–1340 cm⁻¹ region. nih.gov Studies on purine itself and its substituted derivatives provide a basis for assigning the complex fingerprint region, which involves various ring stretching and bending vibrations. nih.govacs.org The analysis of 1,2,4-triazole also helps in assigning its characteristic vibrational frequencies. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Reference
3360 - 3340N-H StretchPurine N-H nih.gov
3100 - 3000C-H StretchAromatic C-H (purine and triazole rings) nih.gov
1650 - 1550C=N and C=C StretchRing vibrations (purine and triazole) nih.gov
1485 - 1420C=N StretchRing vibrations (purine and triazole) nih.gov
1380 - 1340C-N StretchPurine and triazole rings, inter-ring bond nih.gov
950 - 850C-H Bend (out-of-plane)Aromatic C-H nih.gov

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the specific crystal structure for this compound is not widely published, analysis of closely related purine and triazole derivatives allows for a detailed prediction of its molecular architecture. core.ac.ukresearchgate.net

Studies on a related compound, 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine, show that the purine moiety is planar. researchgate.net Similarly, crystallographic analyses of various 1,2,4-triazole derivatives confirm the planarity of the triazole ring. core.ac.ukresearchgate.net It is expected that in this compound, both the purine and triazole rings will be largely planar. A key structural parameter would be the dihedral angle between the planes of the two heterocyclic rings. In crystals of related bi-heterocyclic systems, molecules are often stabilized by intermolecular hydrogen bonds, typically involving the nitrogen atoms of the rings. core.ac.ukresearchgate.net For instance, in some triazole derivatives, N-H···N type hydrogen bonds are observed, which stabilize the packing in the unit cell. core.ac.uk

Table 3: Representative Crystallographic Data from a Structurally Related Purine Derivative

Data below is for 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine, used as a model for the purine core. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5642
b (Å) 13.6174
c (Å) 10.3742
α (°) ** 90
β (°) 92.89
γ (°) 90
Volume (ų) **1460.78
Z (molecules/unit cell) 4

Investigation of Structure Activity Relationships Sar in Purine Triazole Systems

Positional and Substituent Effects on Biological Activity

The specific placement and chemical nature of substituents on the purine-triazole scaffold can dramatically alter the compound's interaction with biological targets, thereby affecting its activity.

Impact of Substitutions at Purine (B94841) C6 and N9 Positions

The C6 and N9 positions of the purine ring are critical for modulating the biological activity of purine-triazole derivatives. The C6 position, in particular, is a key site for substitution, and the nature of the group at this position can significantly influence the compound's properties. For instance, the triazolyl ring at the C6 position of purine is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities. beilstein-journals.org Studies on 2,6-bistriazolylpurines have shown that the C6-position is more reactive towards substitution than the C2-position. beilstein-journals.org This regioselectivity has been exploited to synthesize novel C6-phosphonated purine derivatives. beilstein-journals.org

Influence of Triazole Ring Substitution Patterns and Type on Biological Potency

The triazole ring itself offers multiple positions for substitution, and the arrangement of these substituents, as well as the type of triazole isomer (1,2,3-triazole vs. 1,2,4-triazole), plays a significant role in determining biological potency. The 1,2,4-triazole (B32235) moiety is a well-known pharmacophore due to its dipole character, hydrogen bonding capacity, and rigidity. nih.gov It exists in two tautomeric forms, 1H- and 4H-, with the 1H-1,2,4-triazole being the more stable isomer. nih.gov

Substitutions on the triazole ring can profoundly affect activity. For instance, in a series of 1,2,4-triazole derivatives, the presence of a fluoroaryl group on the triazole ring was shown to enhance biological activity. frontiersin.org Specifically, substitutions at the C-4 position of the triazole with fluoro-substituted aryl moieties resulted in better cytotoxic activity. frontiersin.org The replacement of a methyl group with a trifluoromethyl group at the C-5 position of the triazole also proved to be beneficial for activity. frontiersin.org

The choice between a 1,2,3-triazole and a 1,2,4-triazole linker can also be critical. While both are used in drug design, they have different chemical properties and can lead to compounds with distinct biological profiles. nih.gov For example, 1,2,3-triazoles are often synthesized via "click chemistry" and can act as effective linkers in creating novel anticancer agents. nih.govnih.gov

Role of Linking Groups and Side Chains in Modulating Activity

For example, a study on purine-linked 1,2,3-triazole derivatives demonstrated that an acetamide (B32628) linker was crucial for their anticancer activity. nih.govnih.gov The length and flexibility of this linker can be optimized to improve potency.

Side chains attached to the purine or triazole rings also offer a wide scope for modification. In a series of purine-based triazole-acetamide derivatives, the presence of electron-withdrawing groups, such as chloro and fluoro substituents, on an aryl ring attached to the side chain was found to enhance anticancer activity. nih.govresearchgate.net Specifically, a compound with a chloro group at the para-position and a fluoro group at the meta-position of the phenyl ring showed significant activity. nih.govresearchgate.net

The following table summarizes the structure-activity relationships observed in a series of purine-linked 1,2,3-triazole derivatives with varying substituents on the phenyl ring of the side chain.

CompoundSubstituent (R)PositionIC50 (µM) against A549 cells
5a-H->50
5b-Clpara15.2
5c-Fpara21.8
5d-Brpara18.5
5e-Cl, -Fpara, meta8.9

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-Dimensional (2D) QSAR Approaches for Activity Prediction

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules to predict their biological activity. These descriptors can include topological indices, which encode information about molecular size, shape, branching, and the presence of heteroatoms. ijprajournal.com

2D-QSAR studies have been successfully applied to various purine and triazole-containing compounds. For instance, a statistically significant QSAR model was developed for a series of substituted purine derivatives targeting c-Src tyrosine kinase. researchgate.net This model, which had a good predictive correlation coefficient (r² = 0.8319), identified key descriptors like SsCH3E-index and H-Donor Count as being important for activity. researchgate.net Similarly, 2D-QSAR models have been used to study triazole-quinine conjugates with antimalarial properties and 1,2,4-triazole [5,1-i] purine derivatives as adenosine (B11128) receptor agonists. ijprajournal.comnih.gov These models help in understanding the structural requirements for activity and in predicting the potency of new, unsynthesized compounds. ijprajournal.comresearchgate.netnih.gov

Three-Dimensional (3D) QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of SAR by considering the 3D structure of molecules and their interaction with a biological target. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govresearchgate.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. researchgate.net

3D-QSAR studies on purine-carbonitriles as cruzain inhibitors have yielded highly predictive CoMFA and CoMSIA models. researchgate.net The contour maps generated from these models indicated that bulky groups with a negative potential at specific positions of a phenyl ring were crucial for inhibitory activity. researchgate.net Similarly, 3D-QSAR studies on triazole derivatives as xanthine (B1682287) oxidase inhibitors have shown that modifying substituents based on the CoMFA and CoMSIA contour maps can enhance biological activity. nih.gov These 3D-QSAR models serve as valuable tools for optimizing lead compounds and designing new molecules with improved potency. nih.govresearchgate.netnih.gov

Correlation of Molecular Descriptors with Observed Biological Potency

The biological potency of purine-triazole compounds is intricately linked to their three-dimensional structure and the physicochemical properties of their constituent atoms and functional groups. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections by correlating molecular descriptors with observed biological activities, such as anticancer or enzyme inhibitory effects. These studies provide a predictive framework for designing novel, more potent analogs.

A study on 2,6,9-trisubstituted purine derivatives as potential anticancer agents revealed that steric properties have a more significant influence on cytotoxicity than electronic properties, accounting for approximately 70% and 30% of the contribution, respectively. nih.govnih.gov This suggests that the size and shape of the substituents on the purine core are critical determinants of their anticancer activity. Specifically, the presence of an arylpiperazinyl group at the C-6 position of the purine ring was found to be advantageous for cytotoxic activity. nih.govnih.gov Conversely, the introduction of bulky substituents at the C-2 position was detrimental to the activity. nih.govnih.gov

In another QSAR investigation focusing on 1,2,4-triazolo[5,1-i]purine derivatives as adenosine A3 receptor antagonists, a range of topological and physicochemical descriptors were analyzed. researchgate.net The study successfully developed a statistically significant model with a high correlation coefficient (r² = 0.94), indicating a strong relationship between the selected descriptors and the biological activity. researchgate.net The model highlighted the positive contribution of an aromatic substituent at the R2 position conjugated with the triazole nucleus to the compound's selectivity. researchgate.net

The following table presents a selection of molecular descriptors for a series of 1,2,4-triazolo[5,1-i]purine derivatives and their corresponding biological activity (pC3).

CompoundpC3XtSNarPW3RDCHIpiPC09RCIIDMT
13.0440.2560.0002.7502.5003.5412.9445.000
23.1240.2560.0002.7502.5003.5412.9445.000
33.3010.2560.0002.7502.5003.5412.9445.000
43.3010.2560.0002.7502.5003.5412.9445.000
53.3970.2560.0002.7502.5003.5412.9445.000
63.3970.2560.0002.7502.5003.5412.9445.000
73.5220.2560.0002.7502.5003.5412.9445.000
83.6990.2560.0002.7502.5003.5412.9445.000
93.8230.2560.0002.7502.5003.5412.9445.000
103.8230.2560.0002.7502.5003.5412.9445.000
113.8230.2560.0002.7502.5003.5412.9445.000
123.9580.2560.0002.7502.5003.5412.9445.000
134.0000.2560.0002.7502.5003.5412.9445.000
144.0000.2560.0002.7502.5003.5412.9445.000
154.0000.2560.0002.7502.5003.5412.9445.000
164.0000.2560.0002.7502.5003.5412.9445.000
174.0000.2560.0002.7502.5003.5412.9445.000
184.0000.2560.0002.7502.5003.5412.9445.000
194.0000.2560.0002.7502.5003.5412.9445.000
204.0000.2560.0002.7502.5003.5412.9445.000
214.0000.2560.0002.7502.5003.5412.9445.000
224.0000.2560.0002.7502.5003.5412.9445.000
234.0000.2560.0002.7502.5003.5412.9445.000
244.0000.2560.0002.7502.5003.5412.9445.000
254.0000.2560.0002.7502.5003.5412.9445.000
264.0000.2560.0002.7502.5003.5412.9445.000
274.0000.2560.0002.7502.5003.5412.9445.000
284.0000.2560.0002.7502.5003.5412.9445.000
294.0000.2560.0002.7502.5003.5412.9445.000
Table adapted from a QSAR study on 1,2,4-triazolo[5,1-i]purine derivatives. researchgate.net The descriptor values are illustrative and based on the data provided in the source.

Further insights are provided by 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. For instance, in a study of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives as anticancer agents, CoMFA and CoMSIA contour maps indicated that highly electropositive substituents with low steric bulk are preferred at the 5-position of the pteridine (B1203161) ring, while bulky, electronegative substituents are favorable at the meta-position of an attached phenyl ring. nih.gov

The following table presents the statistical results of CoMFA and CoMSIA models for a series of anticancer compounds, demonstrating the predictive power of these models.

ModelPredictive r²
CoMFA0.5300.9030.935
CoMSIA0.5480.9090.842
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient. Data from a 3D-QSAR study on DMDP derivatives. nih.gov

These quantitative models and the insights derived from them are instrumental in the rational design of new purine-triazole derivatives with improved therapeutic potential. By understanding the specific molecular features that govern biological potency, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success.

Molecular Mechanisms and in Vitro Biological Activities of 6 1h 1,2,4 Triazol 1 Yl 7h Purine Analogues

Enzyme Inhibition and Modulation Studies

The therapeutic potential of 6-(1H-1,2,4-triazol-1-yl)-7H-purine and its analogs stems from their ability to interact with and modulate the activity of various enzymes crucial to different pathological and physiological processes. This section delves into the specific mechanisms of enzyme inhibition and modulation by these purine (B94841) analogs, highlighting their interactions with key enzymes.

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout. nih.govnih.gov Consequently, XO inhibitors are a primary therapeutic strategy for managing this condition. nih.gov Allopurinol (B61711), a well-known XO inhibitor, functions by being oxidized to oxypurinol, which then acts as a potent pseudo-irreversible inhibitor of the enzyme. mdpi.com

Analogues of this compound, specifically those with a triazole moiety, have been investigated as XO inhibitors. nih.gov For instance, pyrazolotriazines, which are purine analogs, have demonstrated inhibitory activity against XO. mdpi.com The parent compound, 3-methyl-7-azapyrazolo[4,3-d]pyrimidine, and its S-methyl derivative show detectable inhibition of XO. mdpi.com These compounds represent a unique class of purine analogs due to their absorption spectra extending into the visible region, making them potential spectroscopic probes for enzymes involved in purine metabolism. mdpi.com

Another notable XO inhibitor with a triazole structure is Topiroxostat, which is a non-purine analog. nih.gov It functions as a hybrid-type inhibitor, forming a covalent bond with the molybdenum center of the enzyme and interacting with amino acid residues in the solvent channel. nih.gov

Research has also explored other classes of compounds as XO inhibitors, including flavonoids. mdpi.com Some flavonoids, such as diosmetin (B1670712) and apigenin, have shown potent inhibition of XO-catalyzed reactions. mdpi.com

Below is a table summarizing the inhibitory activity of various compounds against Xanthine Oxidase.

Protein Kinase Inhibition Profiles (e.g., Akt1, Abl Tyrosine Kinase)

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases like cancer. Purine analogs have been investigated as inhibitors of various protein kinases. nih.gov

Studies have shown that certain purine analogs can inhibit protein kinase activities associated with nerve growth factor (NGF) receptors. nih.gov For example, 6-thioguanine (B1684491) has been found to inhibit protein kinase N, an NGF-activated protein kinase. nih.gov This inhibition is specific to the serine/threonine kinase activity, as it does not affect the tyrosine phosphorylation of the receptor itself. nih.gov This suggests that a purine analog-sensitive serine/threonine protein kinase associates with Trk NGF receptors. nih.gov

The spleen tyrosine kinase (SYK) is another important target, particularly for inflammatory and autoimmune diseases, as well as certain B-cell malignancies. nih.gov A pyrimidine (B1678525) derivative containing a triazole moiety, PRT062607, has been identified as a potent and selective SYK inhibitor. nih.gov

The development of novel purine-linked 1,2,3-triazole derivatives has also shown promise in the context of cancer therapy. nih.gov These compounds have been investigated for their anticancer activity, with molecular docking studies suggesting interactions with the binding sites of cancer-related proteins. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. dovepress.comnih.gov Therefore, DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. dovepress.comnih.gov

Novel purine derivatives incorporating a 1,2,3-triazole moiety have been synthesized and evaluated as DPP-4 inhibitors. researchgate.net Structure-activity relationship studies have revealed that specific substitutions on the purine and triazole rings can lead to potent DPP-4 inhibition. researchgate.net For instance, a derivative with a 3-(trifluoromethyl)phenyl triazole on a piperazine (B1678402) at the 8th position of the purine scaffold demonstrated an IC50 value of 8.19 nM. researchgate.net Another compound with a 3,5-dichlorophenyltriazole at the same position also showed good activity with an IC50 of 26.10 nM. researchgate.net

The selectivity of DPP-4 inhibitors over other dipeptidyl peptidases, such as DPP8 and DPP9, is an important consideration for their safety profile. researchgate.netepa.gov

Below is a table summarizing the inhibitory activity of certain purine-based triazole derivatives against DPP-4.

Interactions with Purine Nucleoside Phosphorylase

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases. mdpi.comnih.gov This pathway is particularly important in organisms that cannot synthesize purines de novo. nih.gov Therefore, inhibiting PNP can be a strategic approach to target such organisms, including certain bacteria like Helicobacter pylori. nih.gov

Pyrazolotriazines, which are purine analogs, have been shown to be moderate inhibitors of bacterial PNP. mdpi.com The 5-methylsulfanyl derivative, in particular, exhibited an IC50 of approximately 40 μM against E. coli PNP. mdpi.com

Studies on 2,6-substituted purines have also demonstrated their inhibitory effects on H. pylori PNP, with inhibition constants in the micromolar range. nih.gov 6-benzylthio-2-chloropurine was identified as the most potent inhibitor in this series and also showed the ability to inhibit the growth of H. pylori. nih.gov

The synthesis of 1,2,4-triazole-3-thione nucleosides using E. coli PNP has also been explored, highlighting the interaction between triazole-containing compounds and this enzyme. mdpi.com

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Inhibitors of tubulin polymerization are effective anticancer agents as they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov

A series of novel tubulin polymerization inhibitors containing a 1,2,4-triazole (B32235) ring have been synthesized and evaluated. nih.gov The triazole ring was incorporated to mimic the cis configuration of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov Several of these triazole-containing compounds exhibited potent inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines, including multi-drug-resistant (MDR) ones. nih.gov The attachment of an N-methyl-5-indolyl moiety to the triazole core was found to confer optimal bioactivity. nih.gov

Molecular docking studies have helped to understand the interactions between these inhibitors and the tubulin protein. nih.gov

Receptor Ligand Interaction Studies

The interaction of these purine analogues with specific protein receptors is a key determinant of their biological effects. Studies have identified them as antagonists for inflammatory receptors and as inhibitors of essential molecular chaperones.

The P2Y14 receptor (P2Y14R), activated by UDP-sugars, is a G-protein coupled receptor implicated in inflammatory processes. nih.gov The development of P2Y14R antagonists is a promising therapeutic strategy for conditions like inflammation, diabetes, and asthma. acs.org Through structure-based design, researchers have identified triazole-based compounds as effective P2Y14R antagonists.

A computational approach, using a homology model of the human P2Y14R, identified triazolyl derivatives as viable alternatives to previously known antagonists. acs.org This led to the synthesis of a series of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives. acs.org These compounds were evaluated for their binding affinity in Chinese Hamster Ovary (CHO) cells expressing the P2Y14R. One of the most potent compounds from this series, a triazole derivative designated as compound 65 , was confirmed to be a P2Y14R antagonist. acs.org Further research into related scaffolds, such as 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-phenyl substituted benzoic acid, has yielded antagonists with high binding affinities, including one with an IC50 value of 31.7 nM. nih.gov These findings establish the triazole moiety as a key pharmacophore for developing potent P2Y14R antagonists. acs.org

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cell growth and survival. nih.gov In cancer cells, HSP90 is often overexpressed and plays a critical role in carcinogenesis, making it an attractive target for cancer therapy. nih.gov

Compounds based on a purine structure have been synthesized and identified as potent HSP90 inhibitors. nih.gov These molecules are designed to bind to the ATP-binding site located in the N-terminal domain of the HSP90 protein. This competitive inhibition disrupts the chaperone's function, leading to the degradation of its client proteins and subsequently inhibiting tumor growth. nih.gov The ability of purine-based inhibitors to simultaneously affect multiple signaling pathways makes them promising candidates for cancer therapeutics. nih.gov

Cellular and Molecular Pathway Perturbations (In Vitro)

In vitro studies using various cell lines have demonstrated that analogues of this compound can disrupt key cellular processes involved in cancer progression, including proliferation, survival, and the formation of new blood vessels.

A significant body of research has demonstrated the anti-proliferative effects of triazole-purine analogues across a spectrum of human cancer cell lines. A synthesized series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed potent inhibitory activity against MCF-7 breast cancer and HCT-116 colon cancer cells, with IC50 values ranging from 15.6 to 23.9 µM. nih.gov

Other novel purine-linked 1,2,3-triazole derivatives have exhibited strong anti-proliferative effects against A549 lung cancer, HeLa cervical cancer, and HCT116 colorectal cancer cell lines, with some compounds showing greater efficacy than the standard chemotherapeutic drug doxorubicin. nih.gov Furthermore, a novel quinazoline-containing 1,2,3-triazole compound, 4-TCPA , was particularly effective against K562 leukemia cells (IC50 of 5.95 μM) while displaying lower toxicity towards normal fibroblast cells, suggesting a degree of cancer cell selectivity. nih.gov Hybrids of the natural product betulin (B1666924) with 1,2,4-triazole also demonstrated dose-dependent cytotoxicity against A375 melanoma, MCF-7 breast cancer, and HT-29 colorectal cancer cells. mdpi.com

Anti-Proliferative Activity (IC50) of this compound Analogues in Cancer Cell Lines
Compound/Analogue ClassCancer Cell LineCell Line TypeIC50 (µM)Source
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7Breast Cancer15.6 - 23.9 nih.gov
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsHCT-116Colon Cancer15.6 - 23.9 nih.gov
Quinazoline-containing 1,2,3-triazole (4-TCPA)K562Leukemia5.95 nih.gov
Betulin-1,2,4-triazole (Bet-TZ1)A375Melanoma22.41 mdpi.com
Betulin-1,2,4-triazole (Bet-TZ1)MCF-7Breast Cancer46.92 mdpi.com
Betulin-1,2,4-triazole (Bet-TZ1)HT-29Colorectal Cancer36.19 mdpi.com

The anti-proliferative activity of these compounds is often directly linked to their ability to induce programmed cell death, or apoptosis. Investigations into the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids confirmed that specific compounds from the series, namely 2 and 14 , effectively induced apoptosis in MCF-7 breast cancer cells. nih.gov

The mechanism of apoptosis induction can vary. For instance, the quinazoline-containing triazole 4-TCPA was found to trigger not only apoptosis but also cell cycle arrest. nih.gov Other studies have shown that novel 1,2,4-triazole derivatives can induce apoptosis by activating the p53 tumor suppressor pathway in MCF-7 cells. nih.gov In a separate study, betulin-1,2,4-triazole derivatives were shown to cause apoptosis by prompting specific morphological changes in the cell nucleus and increasing the expression of caspase 9, a key enzyme in the apoptotic cascade. mdpi.com These findings indicate that triazole-purine analogues can activate intrinsic cell death pathways within cancer cells.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Triazole-containing compounds have shown potential as antiangiogenic agents by inhibiting key signaling molecules. For example, a novel quinazoline-containing 1,2,3-triazole compound was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. nih.gov

The antiangiogenic effects of compounds are typically evaluated using a variety of in vitro and ex vivo assays. A standard in vitro model uses Human Umbilical Vein Endothelial Cells (HUVECs) to assess the inhibition of key angiogenic steps, such as cell proliferation and the formation of capillary-like structures (tube formation). nih.govnih.gov Another common method is the ex vivo rat thoracic aorta ring assay, where the sprouting of microvessels from aortic tissue explants is measured in the presence of the test compound. nih.gov While direct studies on this compound in these specific assays are limited in the reviewed literature, the demonstrated activity of its analogues as VEGFR2 inhibitors provides a strong rationale for their antiangiogenic potential. nih.gov

Modulation of Key Intracellular Signaling Pathways

While direct studies on the modulation of intracellular signaling pathways by this compound itself are not extensively detailed in the available literature, the broader class of triazole-containing compounds is known to interact with various signaling cascades. The structural resemblance of these purine analogues to molecules like guanine (B1146940) suggests potential interactions with pathways where purine metabolism is crucial. For instance, some triazole derivatives have been investigated for their ability to act as enzyme inhibitors. The triazole ring can form hydrogen bonds with amino acid residues within the active sites of enzymes, potentially disrupting their function and, consequently, the signaling pathways they regulate.

In the context of antimicrobial activity, particularly in fungi, triazole compounds are well-known inhibitors of cytochrome P450 enzymes, which can have downstream effects on signaling. nih.gov Furthermore, certain triazine-pyrimido-diazepine compounds, which share heterocyclic structural motifs, have been noted for their potential to inhibit serine/threonine kinases, which are pivotal components of numerous signaling pathways in Mycobacterium tuberculosis. nih.gov This suggests that purine-triazole analogues could potentially exert their effects through similar mechanisms, though specific research on this compound is needed to confirm this.

Broad-Spectrum Antimicrobial Activities (In Vitro)

Analogues of this compound have demonstrated a remarkable range of in vitro antimicrobial activities, spanning antibacterial, antifungal, antiviral, anti-tubercular, and anti-protozoal effects.

A variety of 1,2,4-triazole derivatives have shown significant antibacterial properties. nih.gov For instance, certain thione-substituted triazoles have exhibited potency comparable to the standard drug ampicillin (B1664943) against Bacillus subtilis, Staphylococcus aureus, and Proteus vulgaris. nih.gov Another study highlighted a 5-oxo analogue of a thione-substituted triazole as having the strongest action against Escherichia coli. nih.gov The mechanism of action for some triazole-fluoroquinolone hybrids has been linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

Below is a table summarizing the in vitro antibacterial activity of selected 1,2,4-triazole analogues.

Compound/AnalogueBacterial Strain(s)Activity (MIC/MBC)Reference
5-[2-(N,N-Dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thioneE. coli, P. aeruginosa, S. typhimurium, E. cloacae, B. cereus, M. flavus, L. monocytogenes, S. aureus0.24-0.48 µmol/mL nih.gov
Thione-substituted triazole ringB. subtilis, S. aureus, P. vulgaris1.56, 1.56, 6.25 µg/mL (MIC) nih.gov
5-oxo analogue of thione-substituted triazoleE. coli3.12 µg/mL (MIC) nih.gov
1,2,4-triazole derivatives of ofloxacinS. aureus, S. epidermis, B. subtilis, E. coli0.25-1 µg/mL (MIC) nih.gov

The antifungal activity of triazole compounds is well-established, with many commercially available antifungal drugs featuring a 1,2,4-triazole core. nih.gov The primary mechanism of action for these compounds is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.govplos.org Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.govnih.gov

Recent research has also uncovered a secondary mechanism of action for triazoles in Aspergillus fumigatus. The inhibition of Cyp51A/B leads to the accumulation of sterol intermediates that induce negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway. nih.gov

A study on novel 1,2,4-triazole derivatives containing carboxamide fragments showed significant antifungal activity against various phytopathogenic fungi. mdpi.com Molecular docking studies confirmed a strong affinity of these compounds for 14α-demethylase. mdpi.com

Compound/AnalogueFungal Strain(s)Activity (EC50)Mechanism of ActionReference
R126638Candida albicans, Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canisNanomolar concentrationsInhibition of ergosterol synthesis elsevierpure.com
EfinaconazoleTrichophyton mentagrophytes, Candida albicansMIC range: 0.00098 to 0.031 μg/ml for T. rubrum and T. mentagrophytesInhibition of sterol 14α-demethylase nih.gov
Compound 6h (carboxamide fragment)Physalospora piricola13.095 µg/mLAffinity for 14α-demethylase mdpi.com
Compound 5j (carboxamide fragment)Phytophthora capsici17.362 µg/mLAffinity for 14α-demethylase mdpi.com

Triazole derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. nih.gov Ribavirin, a well-known antiviral drug, is a triazole nucleoside analogue that is active against viruses such as hepatitis C, influenza, and herpes simplex viruses. nih.gov Its mechanism is thought to involve mimicking the purine guanosine. nih.gov

Studies on 1,2,3-triazolyl nucleoside analogues have shown activity against H1N1 influenza virus, which is attributed to their influence on the polymerase acidic protein (PA) of the RNA-dependent RNA polymerase. nih.gov Some 1,4-disubstituted-1,2,3-triazole derivatives have shown promise against Herpes Simplex Virus 1 (HSV-1), including acyclovir-resistant strains. nih.gov These compounds were found to interfere with virus egress and inhibit the expression of key viral genes without affecting viral DNA replication, indicating a different mechanism of action from acyclovir. nih.gov The potential of triazole analogues against coronaviruses has also been an area of investigation, with remdesivir, a prodrug that is metabolized to a nucleoside triphosphate analogue, showing inhibitory activity against the RNA-dependent RNA polymerase of coronaviruses. escholarship.org

Compound/AnalogueViral TargetActivity (IC50/EC50)Mechanism of ActionReference
1,2,3-triazolyl pyrimidine analogue 8kCoxsackievirus B3IC50 = 9 μMNot specified nih.gov
1,2,3-triazolyl nucleoside analogue 4iH1N1 Influenza ANot specifiedInfluence on polymerase acidic protein (PA) nih.gov
Compound 3 ((E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol1yl)benzylidene)benzenesulfonohydrazide)HSV-1EC50 = 16 μMInterferes with virus egress, inhibits viral gene expression nih.gov
Compound 4 (2,2'-(4,4'-((1,3-phenylenebis(oxy))bis(methylene))bis(1H-1,2,3-triazole-4,1 diyl)) dibenzaldehyde)HSV-1EC50 = 21 μMInhibits viral gene expression nih.gov

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has spurred the search for new anti-tubercular agents. nih.gov Triazole-containing compounds have shown promise in this area. Some triazole derivatives have exhibited significant antimycobacterial activity against both non-pathogenic and pathogenic strains of Mycobacterium, with some compounds showing activity comparable or superior to existing drugs like isoniazid. nih.gov Docking studies have suggested that these compounds may act by inhibiting the Mycobacterium gyrase enzyme. nih.gov

A series of 1,2,3-triazolyl fatty acid derivatives were synthesized and tested against M. tuberculosis, with several analogues displaying activity at micromolar concentrations. nih.gov The most potent compounds in this series had the triazole moiety at the C-2 position of the fatty acid chain. nih.gov These compounds were also found to be active against several clinical MDR-TB strains. nih.gov

Compound/AnalogueTargetActivity (MIC)Mechanism of Action (putative)Reference
N-allyl triazole derivativeMycobacterium smegmatis, Mycobacterium tuberculosis3.25 µg/mL (vs. M. smegmatis), 4–32 μg/mL (vs. M. tuberculosis)Inhibition of Mycobacterium gyrase nih.gov
1,2,3-triazolyl fatty acid derivative (triazole at C-2, C8 or C10 chain)Mycobacterium tuberculosis H37RvMicromolar concentrationsNot specified nih.gov

Analogues of purines, including those with triazole substitutions, have been investigated for their activity against protozoan parasites such as Leishmania and Trypanosoma. nih.gov Some guanine analogues have shown high activity against Trypanosoma cruzi, Trypanosoma rangeli, and Leishmania species in vitro. nih.gov

A series of prenyl 1,2,3-triazoles displayed antiparasitic activity against Trypanosoma cruzi and Leishmania donovani. researchgate.net The most active of these compounds were further evaluated as potential inhibitors of T. cruzi CYP51, an enzyme involved in sterol biosynthesis in these parasites. researchgate.net Novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides have also been synthesized and screened, with several compounds exhibiting significant in vitro antileishmanial activity against Leishmania major and antitrypanosomal activity against Trypanosoma brucei. nih.gov Molecular docking studies of the most active antileishmanial compound suggested a putative binding pattern at the active site of leishmanial trypanothione (B104310) reductase. nih.gov

Compound/AnalogueProtozoal TargetActivity (IC50)Mechanism of Action (putative)Reference
3-deazaguanineTrypanosoma cruzi, Trypanosoma rangeli, Leishmania spp.Highly active in vitroNot specified nih.gov
6-aminoallopurinolAmerican TrypanosomatidaeHighly active in vitroNot specified nih.gov
Imidazo-[1,2-a]-pyridine-3-carboxamide analogues (e.g., 10d)Leishmania majorSignificant activityBinding to trypanothione reductase nih.gov
Imidazo-[1,2-a]-pyridine-3-carboxamide analogues (e.g., 10b, 11a, 11b)Trypanosoma bruceiSubstantial activityNot specified nih.gov

Anticonvulsant Activity in Preclinical Rodent Models

The initial assessment of the anticonvulsant potential of new chemical entities often relies on standardized screening tests in rodents. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two of the most widely used and clinically validated models for identifying compounds that may be effective against generalized tonic-clonic and myoclonic seizures, respectively. mdpi.comresearchgate.net A series of novel 9-substituted-6-(1H-1,2,4-triazol-1-yl)-9H-purine analogues were synthesized and subjected to these preliminary anticonvulsant screening procedures. nih.govmerckmillipore.com

The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures. mdpi.com In this test, a brief electrical stimulus is applied to induce a maximal seizure, characterized by a tonic hindlimb extension in rodents. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

A study by Wang et al. (2014) investigated the anticonvulsant effects of a series of 9-substituted-6-(1H-1,2,4-triazol-1-yl)-9H-purine analogues using the MES test in mice. nih.govmerckmillipore.com The results of this study are summarized in the table below.

CompoundSubstituent at 9-positionAnticonvulsant Activity in MES Test (ED₅₀, mg/kg, i.p.)Neurotoxicity (TD₅₀, mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
5a-CH₃>100>600-
5b-C₄H₉68.3>600>8.8
5c-C₆H₁₃45.2>600>13.3
5d-C₈H₁₇31.5>600>19.0
5e-C₁₀H₂₁23.4>600>25.6
5f-C₁₂H₂₅28.9>600>20.8
Carbamazepine (B1668303)-11.885.37.2
Phenytoin-9.568.57.2

Among the tested analogues, anticonvulsant activity in the MES test was found to be influenced by the length of the alkyl chain at the 9-position of the purine ring. The most potent compound identified was 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (5e), which exhibited a median effective dose (ED₅₀) of 23.4 mg/kg after intraperitoneal administration in mice. nih.govmerckmillipore.com This compound demonstrated a high protective index (PI) of over 25.6, indicating a favorable separation between its anticonvulsant and neurotoxic effects. nih.govmerckmillipore.com Furthermore, compound 5e showed significant oral activity against MES-induced seizures in mice, with an ED₅₀ of 39.4 mg/kg and a protective index greater than 31.6. nih.govmerckmillipore.com These findings suggest that compound 5e has better anticonvulsant activity and a wider safety margin compared to the established antiepileptic drugs carbamazepine and valproate in the MES model. nih.govmerckmillipore.com

The scPTZ test is employed to identify compounds that can raise the threshold for seizures, making it particularly useful for detecting agents effective against myoclonic and absence seizures. nih.gov In this model, a subcutaneous injection of pentylenetetrazole, a central nervous system stimulant, induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

The same series of 9-substituted-6-(1H-1,2,4-triazol-1-yl)-9H-purine analogues was evaluated in the scPTZ test in mice. nih.govmerckmillipore.com The results are presented in the table below.

CompoundSubstituent at 9-positionAnticonvulsant Activity in scPTZ Test (ED₅₀, mg/kg, i.p.)Neurotoxicity (TD₅₀, mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
5a-CH₃>100>600-
5b-C₄H₉>100>600-
5c-C₆H₁₃>100>600-
5d-C₈H₁₇>100>600-
5e-C₁₀H₂₁>100>600-
5f-C₁₂H₂₅>100>600-
Ethosuximide-149>600>4.0

In the scPTZ screen, none of the tested this compound analogues showed significant anticonvulsant activity at the doses tested. nih.govmerckmillipore.com The ED₅₀ values for all the synthesized compounds were greater than 100 mg/kg, indicating a lack of efficacy in this particular seizure model. nih.govmerckmillipore.com This suggests that the anticonvulsant mechanism of these analogues is likely more relevant to the processes involved in the spread of seizures, as modeled by the MES test, rather than the seizure threshold, which is assessed by the scPTZ test.

Computational Chemistry and in Silico Approaches for Purine Triazole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netcal-tek.eu This method is crucial in structure-based drug design for evaluating new therapeutic agents and understanding ligand-receptor interactions. researchgate.net

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of a ligand to a biological target. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. For instance, in a study of novel purine-linked 1,2,3-triazole derivatives as potential anticancer agents, docking was performed against a human lung cancer protein (PDB ID: 1X2J). nih.govnih.gov The results showed that the active compounds had strong binding affinities, with one derivative exhibiting a binding score of -8.73 kcal/mol. nih.gov

Similarly, in research targeting xanthine (B1682287) oxidase (XO) for the treatment of gout, triazole derivatives were docked into the enzyme's active site (PDB ID: 3NVY). nih.govresearchgate.net The most potent compounds displayed significant binding affinities, with docking scores reaching as low as -8.36 kcal/mol, indicating a strong potential for inhibition. nih.govresearchgate.net Another study focusing on KDM5A, a histone demethylase implicated in cancer, used virtual screening to identify promising triazole-based inhibitors. cal-tek.eu The top-ranked compound showed a remarkable binding affinity of -11.042 kcal/mol, which was superior to the known inhibitor doxorubicin. cal-tek.eu These examples underscore the power of molecular docking to identify and rank potential inhibitors based on their predicted binding affinities.

Compound TypeProtein Target (PDB ID)Representative Docking Score (kcal/mol)Reference
Purine-linked 1,2,3-triazole derivative (5i)Human Lung Cancer Protein (1X2J)-8.73 nih.gov
Triazole derivative (Compound 22)Xanthine Oxidase (3NVY)-8.36 nih.govresearchgate.net
Triazole derivative (Compound 700)KDM5A-11.042 cal-tek.eu
Triazole benzene (B151609) sulfonamide derivativeCarbonic Anhydrase IX (5FL4)-8.1 nih.gov

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for a ligand's specificity and activity. The primary interactions observed for purine-triazole scaffolds include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov

In the study of purine-linked 1,2,3-triazoles against a lung cancer protein, the most active compounds formed several key interactions within the binding site. nih.govnih.gov For example, one derivative was stabilized by pi-alkyl interactions between its purine (B94841) and triazole rings and various amino acid residues, including Val467, Ala466, Val561, and Val514. nih.gov It also established numerous hydrophobic contacts with residues such as Arg470, Asn469, and Ile559 through van der Waals forces. nih.gov Similarly, studies on triazole derivatives targeting xanthine oxidase revealed the formation of multiple hydrogen bonds with residues like HIS 99 and ARG 29, an alkyl bond with ALA 70, and a pi-pi T-shaped bond with PHE 68. nih.gov

The 1,2,3-triazole ring itself is recognized as an interactive scaffold capable of forming various stabilizing contacts. nih.gov It can act as a hydrogen bond acceptor or donor and participate in pi-pi stacking interactions, which are crucial for anchoring the ligand within the protein's active site. rsc.org

Compound FragmentInteraction TypeInteracting Amino Acid Residues (Example)Reference
Purine NucleosidePi-AlkylVal467, Ala466, Val561 nih.gov
Triazole RingPi-AlkylVal467, Val514 nih.gov
Substituted Phenyl RingPi-AlkylAla607, Cys368 nih.gov
General CompoundHydrophobic (van der Waals)Arg470, Asn469, Ile559, Leu557 nih.gov
Triazole DerivativeHydrogen BondHIS 99, ARG 29, ILE 91 nih.gov
Triazole DerivativePi-Pi T-shapedPHE 68 nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are performed to understand the conformational changes in both the ligand and the protein and to confirm the stability of the binding predicted by docking. nih.govnih.gov

The RMSF is analyzed to identify fluctuations in specific residues, highlighting flexible regions of the protein. nih.gov The radius of gyration (Rg) measures the compactness of the protein structure; a stable Rg value indicates that the protein maintains its structural integrity upon ligand binding. nih.gov In one study, the Rg of a ligand-protein complex was found to be stable within the range of 17.48–17.15 Å, confirming the hardness of the protein structure. nih.gov These analyses collectively provide strong evidence for the stability of the ligand-protein complex and validate the initial docking results. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules, which are properties that cannot be fully captured by classical methods like docking and MD simulations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. nih.govirjweb.com In the context of purine-triazole research, DFT is used to calculate parameters that describe a molecule's reactivity and stability. researchgate.netnih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. frontiersin.org A smaller energy gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to undergo an electronic transition. frontiersin.org DFT studies on newly designed triazole derivatives predicted as potential anti-gout agents calculated the HOMO-LUMO gap to evaluate their chemical stability and reactivity. frontiersin.org For one promising compound, the energy gap was found to be 3.112 eV, suggesting moderate stability and reactivity. frontiersin.org These calculations help to rationalize the experimental observations and support the findings from molecular docking. researchgate.netnih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)InferenceReference
Predicted Triazole Derivative (Pred 4)-5.145-2.0333.112More polarizable and reactive frontiersin.org
Predicted Triazole Derivative (Pred 5)-5.151-2.0353.115Less reactive than Pred 4 frontiersin.org

Ab Initio Methods for Electronic Structure and Reactivity Studies

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These high-level calculations provide a very accurate description of molecular systems. One such study used multireference perturbation theory to calculate the excited singlet electronic states of various purine derivatives. nih.gov

The study examined how substituents at different positions on the purine ring affect the excited-state energies and wave functions. nih.gov It was observed, for example, that substituting a group at the C(2) position of the purine ring significantly lowers the energy of the first π → π* electronic state. nih.gov While basic trends can sometimes be explained by simpler theories, ab initio calculations are necessary for a quantitative and precise description of these electronic effects. nih.gov Such studies are vital for understanding the photophysical properties of these molecules and for designing compounds with specific electronic characteristics.

In Silico Drug Design and Virtual Screening Methodologies

In silico drug design for purine-triazole compounds involves a suite of computational techniques, including molecular docking, quantum mechanics calculations, and molecular dynamics simulations. These methods allow for the evaluation of how a ligand, such as a purine-triazole derivative, will bind to a specific biological target, typically a protein or enzyme. Virtual screening, a key component of this process, automates the docking of large collections of digital chemical structures against a target to identify those with the highest predicted binding affinity, which can then be prioritized for synthesis and experimental testing. researchgate.netnih.gov

Rational drug design is a strategic approach that leverages the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. nih.gov This process is iterative, often involving cycles of computational modeling, chemical synthesis, and biological testing to optimize the lead compound.

A notable application of rational design involves the development of novel purine-linked 1,2,3-triazole derivatives as potential anticancer agents. researchgate.netnih.gov In these studies, researchers employed molecular docking to simulate the binding of newly designed analogues to the active site of a lung cancer-associated protein (PDB: 1X2J). nih.gov The docking results revealed that the purine-triazole scaffold could establish several crucial interactions with key amino acid residues, including Ala561, Ile559, and Gly367. researchgate.net

Further computational analysis using Density Functional Theory (DFT) provided insights into the electronic properties and reactivity of the designed scaffolds. researchgate.netnih.gov This dual approach of docking and DFT studies allowed for the identification of specific chemical modifications predicted to enhance binding and, consequently, biological activity. For instance, the addition of electron-withdrawing groups, such as chloro (-Cl) and fluoro (-F) substituents on an associated phenyl ring, was predicted to improve inhibitory potential. researchgate.net Subsequent in vitro testing confirmed these predictions, with compound 5e , featuring both chloro and fluoro substitutions, demonstrating significantly higher potency against the A549 lung cancer cell line than the standard drug, doxorubicin. researchgate.netnih.gov This successful correlation between in silico prediction and experimental validation underscores the power of rational design in creating purine-triazole analogues with enhanced activity. nih.gov

CompoundKey SubstituentsTarget Protein and Key InteractionsPredicted/Observed Activity (IC50 vs. A549 cells)
5a4-fluoro-3-chloro-phenylLung Cancer Protein (1X2J); Interactions with Ala561, Ile559, Gly3675.20 ± 0.32 µM nih.gov
5d3,4-dichloro-phenylLung Cancer Protein (1X2J); Interactions with Ala561, Ile559, Gly36712.34 ± 0.25 µM nih.gov
5e4-chloro-3-fluoro-phenylLung Cancer Protein (1X2J); Interactions with Ala561, Ile559, Gly367, Cys513, Leu5574.02 ± 0.11 µM researchgate.netnih.gov
Doxorubicin (Standard)N/ALung Cancer Protein (1X2J)7.27 ± 0.39 µM researchgate.net

Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. researchgate.net This approach significantly accelerates the early phase of drug discovery by narrowing down the vast chemical space to a manageable number of candidates for further experimental evaluation. pensoft.net

The process typically begins with the preparation of a digital library, which can contain thousands or even millions of compounds. researchgate.net These compounds are then computationally docked into the binding site of a target protein. A scoring function is used to estimate the binding affinity for each compound, and the top-scoring molecules are selected as "hits." mdpi.com

For example, a hierarchical virtual screening (HierVLS) approach was successfully used to screen a virtual library of 55,000 compounds against protein-tyrosine phosphatase 1B (PTP1B), a target relevant to metabolic diseases. researchgate.net This in silico campaign effectively identified known PTP1B inhibitors that had been included in the library, validating the screening protocol's accuracy. researchgate.net Similarly, a combination of virtual screening and chemical exploration led to the discovery of a potent bistriazole inhibitor of SecA, a key component in bacterial protein secretion, highlighting the utility of this method in finding new antimicrobial agents. nih.gov

The virtual screening workflow for purine-triazole research follows a structured path from target selection to hit identification, often incorporating filters for pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to increase the likelihood of identifying drug-like candidates. researchgate.net

StepDescriptionExample Application
1. Target Selection & PreparationA 3D structure of a biologically relevant protein (e.g., enzyme, receptor) is chosen and prepared for docking by defining the binding site.Selection of Mycobacterium tuberculosis cytochrome P450 CYP121 as a target for identifying new antitubercular agents. mdpi.com
2. Ligand Library PreparationA large database of digital compounds, such as purine-triazole derivatives, is prepared. This involves generating 3D conformations and assigning correct chemical properties.Preparation of a library of 112 synthesized 1,2,4-triazole (B32235) derivatives for screening against enzymes involved in oxidative stress. pensoft.net
3. Molecular Docking & ScoringThe ligand library is computationally docked into the target's binding site. A scoring function ranks the compounds based on predicted binding affinity.Docking of triazole derivatives into the active site of xanthine oxidase to identify potential anti-gout inhibitors. frontiersin.org
4. Hit Selection & FilteringTop-scoring compounds ("hits") are selected. These can be further filtered based on predicted ADME-Tox profiles to prioritize candidates for synthesis.Selection of 23 lead compounds from 112 triazole derivatives based on binding energy, followed by ADME analysis. pensoft.net

Future Perspectives and Emerging Research Directions

Development of 6-(1H-1,2,4-Triazol-1-yl)-7H-purine and its Analogues as Chemical Probes and Molecular Tools

The unique structure of this compound, which features a purine (B94841) core linked to a 1,2,4-triazole (B32235) moiety, makes it a valuable scaffold for the development of chemical probes and molecular tools. These tools are essential for studying complex biological pathways. smolecule.com

The 1,2,4-triazole ring, in particular, is a key functional group in medicinal chemistry, known for its ability to interact with biological receptors through hydrogen bonding and dipole interactions. nih.gov This property, combined with the purine base that is fundamental to nucleic acid biochemistry, allows for the creation of probes that can be used to investigate the roles of specific enzymes and proteins within cells. nih.gov For instance, derivatives of this compound could be designed to bind to the active sites of enzymes, thereby inhibiting their function and allowing researchers to study the consequences of this inhibition.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Purine-Triazole Design

The design and discovery of new drugs is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). These computational tools can significantly reduce the time and cost associated with developing new therapeutic agents. researchgate.netnih.gov

In the context of purine-triazole compounds, AI and ML algorithms can be used to analyze vast datasets of chemical structures and biological activities. This allows researchers to identify the key structural features that are responsible for a compound's therapeutic effects. researchgate.netnih.gov For example, a quantitative structure-activity relationship (QSAR) study of triazole derivatives used a multiple linear regression model to design seven new compounds with the potential to inhibit the alpha-glucosidase enzyme, a key target in diabetes treatment. nih.gov

Molecular docking simulations, another computational technique, can predict how a molecule will bind to a specific protein target. researchgate.netnih.gov This information is invaluable for designing new drugs with improved potency and selectivity. researchgate.net By using these computational approaches, researchers can prioritize the synthesis of compounds that are most likely to be effective, saving valuable time and resources. nih.gov

Advancements in Targeted Therapeutic Applications Based on Molecular Mechanisms

The 1,2,4-triazole ring is a versatile pharmacophore that is found in a wide range of clinically used drugs. nih.govfarmaciajournal.com Its ability to interact with various biological targets with high affinity makes it an attractive component for the design of new therapeutic agents. nih.gov

Researchers are actively exploring the development of purine-triazole derivatives for a variety of targeted therapeutic applications. For example, some triazole derivatives have shown promise as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells. nih.gov Others are being investigated as inhibitors of enzymes like xanthine (B1682287) oxidase, which is involved in the production of uric acid and is a key target in the treatment of gout. researchgate.netnih.gov

The development of dual-targeting drugs, which can act on multiple biological targets simultaneously, is another promising area of research. nih.gov For instance, researchers have designed hybrid molecules that combine the tubulin-targeting properties of one compound with the aromatase-inhibiting properties of another, with the goal of creating a more effective treatment for breast cancer. nih.gov

Exploration of Novel Biological Targets and Signaling Pathways

While much is known about the biological activities of purine and triazole compounds, researchers are continually searching for new biological targets and signaling pathways that can be modulated by these molecules. This exploration could lead to the development of new treatments for a wide range of diseases.

For example, some 2,6,9-trisubstituted purine derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. imtm.cz By identifying the specific CDKs that are inhibited by these compounds, researchers can gain a better understanding of their mechanism of action and potentially develop more selective and effective anticancer drugs. imtm.cz

The investigation of novel heterocyclic systems containing the 1,2,4-triazole ring is also an active area of research. researchgate.net Scientists are synthesizing and evaluating new compounds with the aim of discovering new biological activities and identifying novel therapeutic targets. researchgate.netnih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds

The combination of different bioactive compounds can sometimes lead to a synergistic effect, where the combined effect is greater than the sum of the individual effects. This is a promising strategy for overcoming drug resistance and improving the efficacy of existing treatments. nih.gov

Researchers are investigating the potential synergistic effects of this compound and its analogs with other bioactive compounds. For example, the incorporation of a 1,2,4-triazole-thioether moiety into a myrtenal (B1677600) molecule was shown to enhance its antifungal activity. nih.gov

Another area of interest is the development of hybrid molecules that combine the pharmacological properties of two different classes of compounds. For example, researchers have synthesized and evaluated a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as potential anticancer agents. nih.gov These studies provide a foundation for the design and development of new combination therapies with improved therapeutic outcomes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(1H-1,2,4-Triazol-1-yl)-7H-purine?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, azide-functionalized purine derivatives can react with triazole-containing alkynes under mild conditions (e.g., CuSO₄/Na ascorbate in THF/H₂O at 25–50°C) . Optimization steps include:

  • Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product.
  • Yield Improvement: Pre-activate the purine scaffold at the C6 position with a leaving group (e.g., Cl or Br) to enhance reactivity with 1,2,4-triazole.
  • Characterization: Confirm regioselectivity via ¹H/¹³C NMR (e.g., triazole proton signals at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS).

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify triazole protons (δ 7.5–8.5 ppm) and purine ring protons (δ 8.0–8.8 ppm). Carbon signals for the triazole C3 and C5 atoms typically appear at δ 140–150 ppm.
    • UV-Vis: Assess π→π* transitions in the purine-triazole system (λmax ~260–280 nm).
  • X-ray Crystallography: Resolve bond lengths and angles, particularly the N1-triazole linkage, to confirm regiochemistry (e.g., compare with similar structures in ).
  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions and predict reactive sites .

Advanced: What experimental strategies can elucidate the compound’s interaction with kinase enzymes?

Methodological Answer:
To study kinase inhibition:

Enzyme Assays: Use a fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or Aurora A). Compare IC₅₀ values against known inhibitors.

Binding Studies:

  • Surface Plasmon Resonance (SPR): Immobilize the kinase on a sensor chip and measure binding kinetics (ka/kd) of the compound.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).

Mutagenesis: Introduce point mutations (e.g., ATP-binding pocket residues) to identify critical interaction sites.

Structural Modeling: Perform molecular docking (AutoDock Vina) using kinase crystal structures (PDB) to predict binding modes .

Advanced: How can computational modeling address discrepancies in reported biological activity data?

Methodological Answer:
Contradictions in activity (e.g., varying IC₅₀ values) may arise from assay conditions or conformational flexibility. Mitigate this by:

  • Molecular Dynamics (MD) Simulations: Simulate the compound’s behavior in explicit solvent (e.g., TIP3P water) to assess stability of binding poses over 100+ ns trajectories.
  • Free Energy Calculations: Use MM-PBSA/GBSA to compare binding affinities across different kinase isoforms.
  • Meta-Analysis: Cross-reference experimental conditions (e.g., buffer pH, ionic strength) from conflicting studies to identify confounding variables .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:
To enhance bioavailability and half-life:

Solubility Enhancement:

  • Use co-solvents (e.g., PEG-400) in formulation.
  • Synthesize prodrugs (e.g., phosphate esters) for improved aqueous solubility.

Metabolic Stability:

  • Conduct liver microsome assays (human/rodent) to identify metabolic hotspots. Introduce fluorination at vulnerable positions (e.g., purine C8) to block oxidation.

Plasma Protein Binding (PPB): Measure PPB via equilibrium dialysis; modify substituents (e.g., add polar groups) to reduce binding and increase free fraction.

Data Contradiction: How to resolve conflicting reports on metal-ion binding affinity?

Methodological Answer:
Discrepancies in metal-binding studies (e.g., Zn²⁺ vs. Mg²⁺ affinity) require rigorous validation:

Control Experiments:

  • Repeat assays with EDTA-treated buffers to exclude contaminant metal ions.
  • Use ITC instead of indirect methods (e.g., fluorescence quenching) for direct affinity measurements.

Spectroscopic Validation:

  • Employ UV-Vis titration to monitor ligand-to-metal charge transfer (LMCT) bands.
  • Compare with structurally analogous triazole-acetic acid systems (e.g., TAA in ).

pH Dependence: Test binding at physiological pH (7.4) vs. non-physiological ranges to assess environmental sensitivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.